Isopropyltriphenylphosphonium iodide
Overview
Description
Isopropyltriphenylphosphonium iodide is a useful precursor of the isopropylidene unit by Wittig reaction with aldehydes . It is also used in tandem cyclopropanation and Wittig olefination in a synthesis of chrysanthemic acid .
Synthesis Analysis
This compound is employed in Wittig and cyclopropanation reactions . It is used as a reactant for the total synthesis of heliananes .Molecular Structure Analysis
The molecular formula of Isopropyltriphenylphosphonium iodide is C21H22IP . Its average mass is 432.278 Da and its monoisotopic mass is 432.050385 Da .Chemical Reactions Analysis
Isopropyltriphenylphosphonium iodide is used in Wittig and cyclopropanation reactions . It is a reactant for the total synthesis of heliananes . It is also used in the preparation of highly substituted benzene derivatives and in the synthesis of curcuphenol and elvirol analogs via a retro-aldol reaction as fungicidal agents .Physical And Chemical Properties Analysis
Isopropyltriphenylphosphonium iodide is a solid at 20°C . It is light sensitive and hygroscopic . Its melting point ranges from 196.0 to 200.0°C . The solubility in methanol is very faint turbidity .Scientific Research Applications
Organic Synthesis: Wittig Reactions
Isopropyltriphenylphosphonium iodide is commonly employed in Wittig reactions , which are instrumental in forming carbon-carbon double bonds . This reaction is a cornerstone in organic synthesis, allowing for the construction of complex molecules from simpler precursors.
Medicinal Chemistry: Anticancer Agents
In medicinal chemistry, this compound is used to synthesize 4-substituted methoxylbenzoyl-aryl-thiazoles . These molecules have shown potential as potent and orally bioavailable anticancer agents, highlighting the compound’s role in the development of new therapeutic drugs.
Fungicidal Agents
The compound serves as a reactant in the synthesis of curcuphenol and elvirol analogs via a retro-aldol reaction . These analogs are being studied for their fungicidal properties, which could lead to new treatments for fungal infections.
Synthesis of Heliananes
Isopropyltriphenylphosphonium iodide is utilized in the total synthesis of heliananes , which are a class of natural products with interesting structural features. This synthesis showcases the compound’s utility in constructing complex natural product frameworks.
Derivatization of Benzene
Researchers use this compound for the preparation of highly substituted benzene derivatives . These derivatives are important for creating new materials with specific electronic properties, which can be used in various technological applications.
Cyclopropanation Reactions
This phosphonium iodide is also involved in cyclopropanation reactions , which are reactions that introduce cyclopropane rings into molecules. These rings are found in many biologically active compounds and are valuable in drug development.
Safety and Hazards
Isopropyltriphenylphosphonium iodide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Isopropyltriphenylphosphonium iodide is a versatile compound used in various organic synthesis reactions . The primary targets of this compound are organic molecules that require the introduction of iodine or the facilitation of certain reactions such as Wittig and cyclopropanation reactions .
Mode of Action
The compound interacts with its targets by acting as a reagent. It introduces iodine into organic molecules, especially in the synthesis and functionalization of organic molecules . It can also act as a catalyst in certain organic reactions, such as hydroxylation and asymmetric reactions .
Biochemical Pathways
It is known to be involved in the total synthesis of heliananes, the preparation of highly substituted benzene derivatives, and the synthesis of curcuphenol and elvirol analogs via a retro-aldol reaction as fungicidal agents .
Pharmacokinetics
It’s important to note that the compound is soluble in methanol , which could potentially influence its absorption and distribution in a biological system.
Result of Action
The molecular and cellular effects of Isopropyltriphenylphosphonium iodide’s action depend on the specific context of its use. In organic synthesis, its use can lead to the production of various organic compounds with potential applications in different fields, such as the synthesis of potent and orally bioavailable anticancer agents .
properties
IUPAC Name |
triphenyl(propan-2-yl)phosphanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBXWXJLQYJJBW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947368 | |
Record name | Triphenyl(propan-2-yl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyltriphenylphosphonium iodide | |
CAS RN |
24470-78-8 | |
Record name | Isopropyltriphenylphosphonium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24470-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyltriphenylphosphonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24470-78-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenyl(propan-2-yl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyltriphenylphosphonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isopropyltriphenylphosphonium iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY7N4HF6BS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Isopropyltriphenylphosphonium iodide in the synthesis of trans-2,6-farnesol and trans-nerolidol?
A1: Isopropyltriphenylphosphonium iodide is a key reagent in the Wittig reaction, a crucial step in the synthesis of both trans-2,6-farnesol and trans-nerolidol. [] The Wittig reaction allows for the formation of a carbon-carbon double bond by reacting Isopropyltriphenylphosphonium iodide with a carbonyl compound, in this case, a ketone derived from trans-geranylacetone. This reaction introduces the isopropenyl group, contributing to the final structures of both terpenoids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.